1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone
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Overview
Description
1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2,3-difluoro-5-methoxybenzene, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Acylation: The final step involves the acylation of the amino group with ethanoyl chloride to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)methanone
- 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)propanone
- 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)butanone
Uniqueness: 1-(4-Amino-2,3-difluoro-5-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
1-(4-amino-2,3-difluoro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9F2NO2/c1-4(13)5-3-6(14-2)9(12)8(11)7(5)10/h3H,12H2,1-2H3 |
InChI Key |
KVHVZLWDLNBZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)N)OC |
Origin of Product |
United States |
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